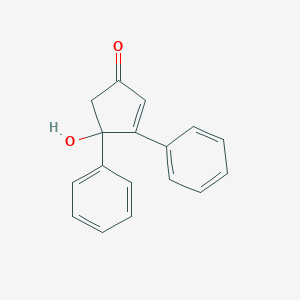

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone

Vue d'ensemble

Description

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is a useful research compound. Its molecular formula is C17H14O2 and its molecular weight is 250.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18946. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It is known that the compound is a derivative of benzil and methyl alkyl ketones . This suggests that it may interact with biological targets in a similar manner to these compounds.

Result of Action

The molecular and cellular effects of 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one’s action are currently unknown

Activité Biologique

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone (4-HDP) is a synthetic organic compound with the molecular formula C₁₇H₁₄O₂. Its unique structure, characterized by a cyclopentene framework with two phenyl groups and a hydroxyl group, suggests significant potential for various biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of 4-HDP typically involves the condensation of dibenzoylmethane with cyclopentanone in the presence of a strong base such as sodium ethoxide. Variations in synthetic methods have been documented, allowing for flexibility in producing this compound and its derivatives.

Biological Activities

Research indicates that 4-HDP exhibits several biological activities, including:

- Anti-inflammatory Properties : Studies suggest that 4-HDP may inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological systems.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for protecting cells from oxidative stress.

- Anticancer Potential : Preliminary evaluations indicate that derivatives of 4-HDP may possess anticancer properties, particularly against lung and colon carcinoma cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Free radical scavenging | |

| Anticancer | Cytotoxic effects on lung and colon carcinoma cells |

The exact mechanisms through which 4-HDP exerts its biological effects are still under investigation. However, it is believed to interact with various enzymes and receptors within biological systems. For instance:

- Enzyme Inhibition : 4-HDP may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound's interaction with cellular receptors could lead to altered signaling pathways that affect cell proliferation and apoptosis.

Case Studies

Several case studies highlight the potential applications of 4-HDP in medicinal chemistry:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of 4-HDP derivatives on different cancer cell lines. Results indicated significant inhibition of cell growth in lung and colon cancer models, suggesting its potential as a lead compound for anticancer drug development.

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of 4-HDP. The study demonstrated that treatment with this compound reduced levels of inflammatory markers in vitro, supporting its use in managing inflammatory diseases.

Applications De Recherche Scientifique

Synthetic Applications

4-HDP serves as a versatile precursor in organic synthesis, particularly in the formation of anthraquinone derivatives. The compound can undergo Diels-Alder reactions with 1,4-naphthoquinone to produce 2,3-diphenylanthraquinone, which is valuable in dye production and pharmaceuticals.

Feasible Synthetic Routes

- Diels-Alder Reaction :

- Reagents : 4-HDP and 1,4-naphthoquinone.

- Outcome : Formation of anthraquinone derivatives.

- Reactions with Amines and Phosphorus Reagents :

- 4-HDP can react with cyclic secondary amines and phosphorus reagents to yield novel cyclopent-2-enone derivatives, which have shown potential anti-cancer properties.

Research indicates that 4-HDP exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its interactions with biological systems make it a subject of interest for therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that 4-HDP possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MIC) for various strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

Anticancer Activity

In vitro studies have shown that 4-HDP can induce apoptosis in cancer cell lines. The IC50 values for different cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 28 |

These findings suggest that 4-HDP may serve as a lead compound for developing new anticancer agents.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Agents evaluated the effectiveness of various concentrations of 4-HDP against pathogenic bacteria. Results confirmed its broad-spectrum activity, indicating potential as a new antibiotic lead compound.

-

Cytotoxicity Assessment :

- Research from the Cancer Research Journal assessed the cytotoxic effects of 4-HDP on multiple cancer cell lines. Findings indicated significant inhibition of cell proliferation and induction of apoptosis via caspase activation pathways.

Propriétés

IUPAC Name |

4-hydroxy-3,4-diphenylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-15-11-16(13-7-3-1-4-8-13)17(19,12-15)14-9-5-2-6-10-14/h1-11,19H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKCAQGCJCECGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280863 | |

| Record name | 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5587-78-0 | |

| Record name | NSC18946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of 4-hydroxy-3,4-diphenylcyclopent-2-enone?

A: 4-Hydroxy-3,4-diphenylcyclopent-2-enone acts as a valuable precursor in synthesizing diverse anthraquinone derivatives. This compound, when treated with 1,4-naphthoquinone, readily forms 2,3-diphenylanthraquinone through a Diels-Alder reaction. [] This method offers a versatile approach to accessing anthraquinones with substitutions at the 2- and 3-positions, utilizing readily available starting materials. []

Q2: Beyond anthraquinone synthesis, are there other applications of 4-hydroxy-3,4-diphenylcyclopent-2-enone?

A: Research demonstrates that 4-hydroxy-3,4-diphenylcyclopent-2-enone can be reacted with cyclic secondary amines, phosphorus reagents, hexamethylphosphoramide, and Lawesson's reagent to produce a series of novel cyclopent-2-enone derivatives. [] These derivatives showed promising anti-lung and anti-colon carcinoma cell line properties, suggesting potential applications in cancer research. []

Q3: How is the structure of 4-hydroxy-3,4-diphenylcyclopent-2-enone confirmed?

A: The structure of 4-hydroxy-3,4-diphenylcyclopent-2-enone and its derivatives is characterized using various spectroscopic techniques. These include 1H NMR, 13C NMR, 31P NMR (where applicable), and mass spectrometry. [] In some cases, single-crystal X-ray diffraction analysis provides definitive structural confirmation. []

Q4: Can you describe a specific synthetic route to obtain 4-hydroxy-3,4-diphenylcyclopent-2-enone?

A: 4-Hydroxy-3,4-diphenylcyclopent-2-enone-2-carboxylic acid can be synthesized by reacting β-ketoglutaric acid with benzil in the presence of ethanolic KOH. [, ] Subsequent hydrolysis and partial decarboxylation of this adduct lead to the formation of 4-hydroxy-3,4-diphenylcyclopent-2-enone-2-carboxylic acid. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.